2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-2-24-13-8-6-12(7-9-13)11-15(22)19-17-21-20-16(23-17)14-5-3-4-10-18-14/h3-10H,2,11H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEBDTPKLVIAPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the pyridin-2-yl group: This step often involves the use of pyridine-2-carboxylic acid or its derivatives, which can be coupled with the oxadiazole ring using coupling agents like EDCI or DCC.
Attachment of the ethylthio group: The ethylthio group can be introduced via nucleophilic substitution reactions, where an ethylthiol reacts with a halogenated phenyl derivative.
Formation of the acetamide linkage: This is typically achieved by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, palladium catalyst.
Substitution reagents: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amines.
Substitution products: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. The following points summarize key findings related to the anticancer activities of similar compounds:
- Telomerase Inhibition : Compounds with oxadiazole structures have been shown to inhibit telomerase activity in various cancer cell lines. For instance, derivatives with pyridine rings demonstrated significant inhibitory effects against gastric cancer cell lines (IC50 values ranging from 2.3 to 2.56 µM) .
- Cytotoxicity : A series of oxadiazole derivatives were tested for cytotoxic activity against multiple cancer cell lines (HEPG2, MCF7), with some exhibiting IC50 values lower than established controls like staurosporine .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that oxadiazoles can exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit critical metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the aromatic rings significantly influences biological activity. For example, modifications at different positions on the phenyl ring can enhance or diminish anticancer potency .
- Pyridine Influence : The inclusion of pyridine rings has been associated with increased lipophilicity and improved cellular uptake, which may enhance therapeutic efficacy .
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of oxadiazole derivatives against several cancer types. Among them, a specific derivative exhibited potent activity against breast and leukemia cell lines with an IC50 value significantly lower than that of standard treatments . This highlights the compound's potential as a lead candidate for further development.
Case Study 2: Antimicrobial Testing
Another investigation focused on assessing the antimicrobial effects of similar oxadiazole compounds against various pathogens. Results indicated that certain derivatives effectively inhibited bacterial growth, suggesting a promising avenue for developing new antibiotics .
Mechanism of Action
The mechanism of action of 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Electron-Donating/Withdrawing Effects : The pyridin-2-yl group in the target compound contrasts with benzofuran in 2a/2b, altering electronic properties and binding interactions. Benzofuran’s fused ring system may enhance planar stacking with aromatic enzyme pockets .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Thermal Stability : Pyridinyl-acetamides () exhibit high melting points (>200°C), suggesting robust crystalline stability, whereas benzofuran derivatives may have lower thermal resilience due to fused ring strain .
Biological Activity
The compound 2-(4-(ethylthio)phenyl)-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a novel derivative of the 1,3,4-oxadiazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 304.37 g/mol
Structural Features
The compound features:
- An oxadiazole ring, which is known for its bioactivity.
- A pyridine moiety that enhances interaction with biological targets.
- An ethylthio group that may contribute to its pharmacological properties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of 1,3,4-oxadiazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Apoptosis Induction : The compound has been shown to activate caspase pathways leading to increased apoptosis in cancer cells.
- Matrix Metalloproteinase Inhibition : It inhibits MMP-9, which is crucial for cancer cell invasion and metastasis.
- Cell Cycle Arrest : The compound causes cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects on various cancer cell lines, the compound exhibited significant activity against A549 and C6 cells with IC values indicating strong antiproliferative effects. The results suggested selective toxicity towards cancer cells over normal cells.
Study 2: Molecular Docking Analysis
Molecular docking studies revealed that the compound binds effectively to target proteins involved in cancer progression. The interactions were primarily hydrophobic, suggesting a strong affinity for these targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
